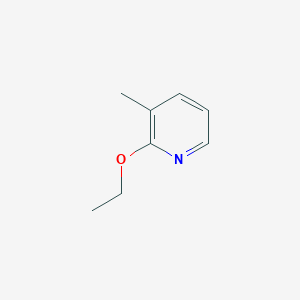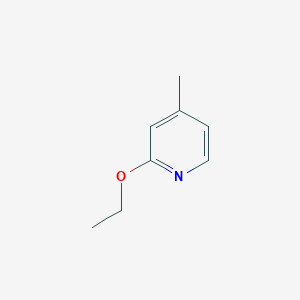![molecular formula C15H27BO2 B3331504 2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane CAS No. 84110-39-4](/img/structure/B3331504.png)
2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Übersicht
Beschreibung
2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[61102,6]decane is a complex organic compound featuring a boron atom within a tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves the following steps:
Formation of the Boron-Containing Intermediate: The initial step often involves the reaction of a boron-containing reagent, such as boronic acid or boronate ester, with a suitable organic precursor. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron reagent.
Cyclization: The intermediate undergoes a cyclization reaction to form the tricyclic structure. This step may require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the boron-containing ring system.
Functional Group Modification: The final step involves the introduction of the 3-methylbutyl group and other substituents to complete the synthesis. This can be achieved through various organic reactions, such as alkylation or acylation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Optimization of Reaction Conditions: Industrial processes aim to maximize yield and purity while minimizing costs and environmental impact. This often involves optimizing reaction temperatures, pressures, and catalyst concentrations.
Purification: The final product is typically purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the boron-containing ring to a more reduced state.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the boron atom are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Boronic acids, borates
Reduction: Reduced boron-containing compounds
Substitution: Substituted boron-containing derivatives
Wissenschaftliche Forschungsanwendungen
2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane has several applications in scientific research:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing boron atoms.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as boron-containing polymers or ceramics.
Medicinal Chemistry: The compound’s boron atom can interact with biological molecules, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors or anticancer agents.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and hydroboration.
Wirkmechanismus
The mechanism by which 2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane exerts its effects depends on its specific application:
Organic Synthesis: The boron atom can act as a Lewis acid, facilitating the formation of new bonds by stabilizing reaction intermediates.
Medicinal Chemistry: The compound can interact with biological targets, such as enzymes or receptors, through its boron atom, potentially inhibiting their activity or altering their function.
Catalysis: The boron atom can coordinate with other molecules, activating them for subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds contain a boron atom bonded to two hydroxyl groups and an organic substituent. They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Borates: These compounds contain a boron atom bonded to oxygen atoms. They are used in various applications, including glass and ceramics production.
Boranes: These compounds contain a boron atom bonded to hydrogen atoms. They are used as reducing agents and in hydroboration reactions.
Conclusion
This compound is a versatile compound with a range of applications in organic synthesis, materials science, medicinal chemistry, and catalysis. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
2,9,9-trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-10(2)6-7-16-17-13-9-11-8-12(14(11,3)4)15(13,5)18-16/h10-13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYOXHHLDCNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI)](/img/structure/B3331425.png)







![5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B3331488.png)

![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)



